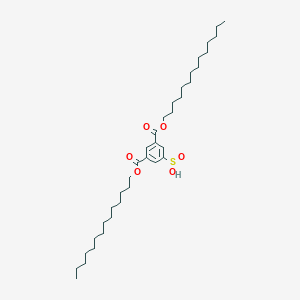
3,5-Bis(tetradecyloxycarbonyl)benzenesulfinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(tetradecyloxycarbonyl)benzenesulfinic acid, commonly known as DOTS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DOTS is a sulfonic acid derivative of benzene, which is synthesized through a multistep process.
Wirkmechanismus
The mechanism of action of DOTS is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. DOTS has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
DOTS has been shown to have a number of biochemical and physiological effects. Studies have shown that DOTS can inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in the growth and spread of cancer cells. DOTS has also been shown to reduce inflammation and oxidative stress, which are both involved in the development of many diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DOTS in lab experiments is its potent anticancer properties. DOTS has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using DOTS in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are a number of future directions for research on DOTS. One area of research is the development of more efficient synthesis methods for DOTS, which could make it more widely available for research purposes. Another area of research is the development of new formulations of DOTS that could improve its solubility and bioavailability. Finally, there is a need for further research on the mechanism of action of DOTS, which could lead to the development of new cancer therapies and treatments for other diseases.
Synthesemethoden
The synthesis of DOTS involves a multistep process that begins with the reaction of benzene with chlorosulfonic acid to form benzenesulfonyl chloride. The resulting compound is then reacted with tetradecyl alcohol to form 3,5-bis(tetradecyloxycarbonyl)benzenesulfonyl chloride. Finally, the sulfonyl chloride group is reduced to a sulfinic acid group using sodium borohydride.
Wissenschaftliche Forschungsanwendungen
DOTS has been studied extensively for its potential applications in scientific research. One of the most promising applications of DOTS is in the field of cancer research. Studies have shown that DOTS has potent anticancer properties and can inhibit the growth of cancer cells. DOTS has also been studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease.
Eigenschaften
CAS-Nummer |
141915-64-2 |
|---|---|
Produktname |
3,5-Bis(tetradecyloxycarbonyl)benzenesulfinic acid |
Molekularformel |
C36H62O6S |
Molekulargewicht |
622.9 g/mol |
IUPAC-Name |
3,5-bis(tetradecoxycarbonyl)benzenesulfinic acid |
InChI |
InChI=1S/C36H62O6S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-41-35(37)32-29-33(31-34(30-32)43(39)40)36(38)42-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-31H,3-28H2,1-2H3,(H,39,40) |
InChI-Schlüssel |
VYKYDOPQYQKXDS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOC(=O)C1=CC(=CC(=C1)S(=O)O)C(=O)OCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCOC(=O)C1=CC(=CC(=C1)S(=O)O)C(=O)OCCCCCCCCCCCCCC |
Andere CAS-Nummern |
141915-64-2 |
Piktogramme |
Irritant; Environmental Hazard |
Synonyme |
3,5-bis-(tetradecyloxycarbonyl)benzenesulfinic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



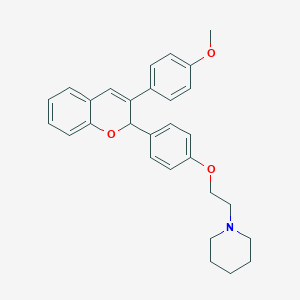
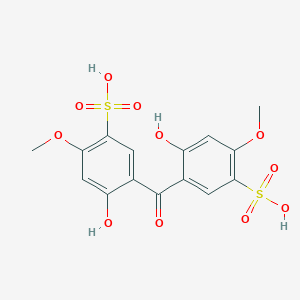
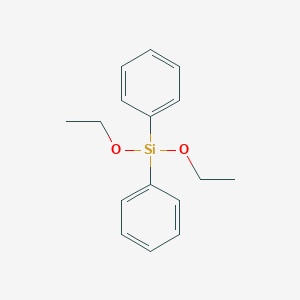
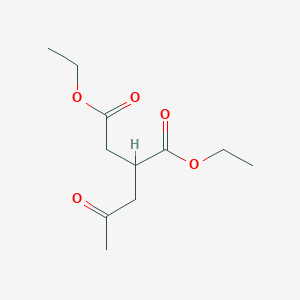
![tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate](/img/structure/B121537.png)
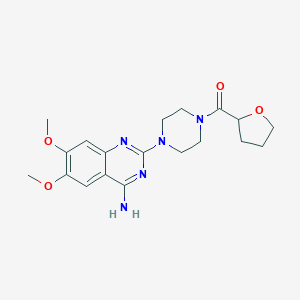
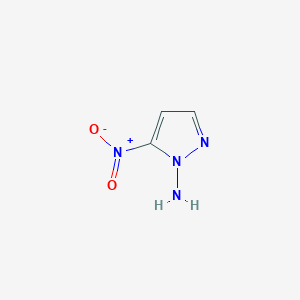
![N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121540.png)
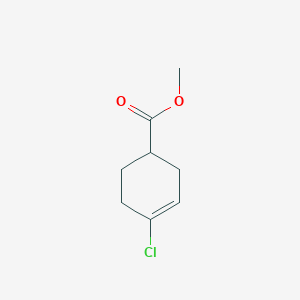

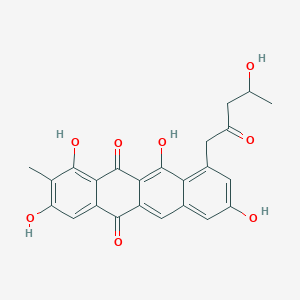
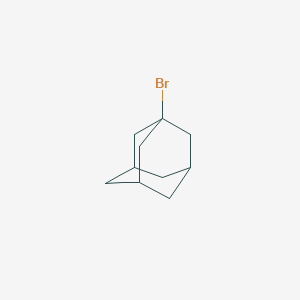
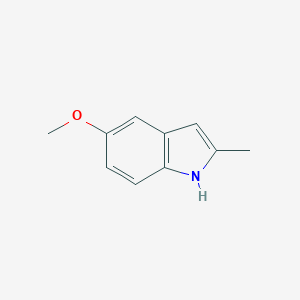
![3-[(4-Chlorophenyl)methyl]azetidine](/img/structure/B121559.png)